2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(7-oxabicyclo[221]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic oxabicycloheptane ring and the thiazole ring, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired structures under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s bicyclic structure may allow it to fit into binding sites with high specificity, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic and thiazole-containing molecules, such as:
- 2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide
- N-(5-(oxan-4-yl)-1,3-thiazol-2-yl)acetamide
- 2-(oxan-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
What sets 2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide apart is its combination of the bicyclic oxabicycloheptane ring and the thiazole ring, which may confer unique chemical and biological properties. This structural uniqueness could translate into distinct reactivity and specificity in its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)-N-[5-(oxan-4-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-15(8-11-7-12-1-2-13(11)21-12)18-16-17-9-14(22-16)10-3-5-20-6-4-10/h9-13H,1-8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTSFURYSUZWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CC(=O)NC3=NC=C(S3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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